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molecular formula C12H15NO3 B312661 4-(2,3-Dimethylanilino)-4-oxobutanoic acid

4-(2,3-Dimethylanilino)-4-oxobutanoic acid

Cat. No. B312661
M. Wt: 221.25 g/mol
InChI Key: NEWTUBVMUDIITM-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

To a partial suspension of dihydrofuran-2,5-dione (1.0 g, 10.0 mmol) in DCM (40 mL) was added a solution 2,3-dimethylaniline (1.21 g, 10.0 mmol) in DCM (40 mL). The reaction was stirred at room temperature for 3 h and filtered. The solid was washed with CH2Cl2 to afford the title compound (1.89 g, 85% yield). LCMS, [M+H]+=222.4.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5](=[O:6])[CH2:4][CH2:3][C:2]1=[O:7].[CH3:8][C:9]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11]>C(Cl)Cl>[CH3:8][C:9]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:10]=1[NH:11][C:5](=[O:6])[CH2:4][CH2:3][C:2]([OH:1])=[O:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C(CCC1=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with CH2Cl2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C=CC=C1C)NC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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